4-((2-Methoxyphenyl)amino)benzoic acid
Overview
Description
“4-((2-Methoxyphenyl)amino)benzoic acid” is an organic compound with the molecular formula C14H13NO3 . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]benzoate with aqueous 40% methylamine. The reaction mixture is stirred at room temperature for 2 days, and the volatiles are removed in vacuo to yield the desired compound.Molecular Structure Analysis
The molecular structure of “4-((2-Methoxyphenyl)amino)benzoic acid” consists of a benzoic acid moiety attached to a 2-methoxyphenyl group via an amino linkage . The molecular weight of the compound is 243.26 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can react with R3SnCl [R = n-C4H9 (1), CH3 (2), and C2H5 (3)] in a 1:1 molar ratio using toluene as a solvent. The reaction mixture is stirred and refluxed for about 6 hours to yield the desired triorganotin(IV) complexes .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Amino Benzoic Acid Derivatives: Studies have illustrated methodologies for synthesizing diamides and benzoic acid derivatives utilizing "4-((2-Methoxyphenyl)amino)benzoic acid" or its related compounds. These synthesis processes involve reactions with various amines and chlorides, highlighting the chemical's utility in producing complex organic compounds with potential pharmaceutical applications (Agekyan & Mkryan, 2015).
Polymer Technology
- Polyaniline Doping: Research into the doping of polyaniline with benzoic acid derivatives, including "4-((2-Methoxyphenyl)amino)benzoic acid", has shown significant improvements in conductivity. This work underscores the importance of these compounds in modifying the electrical properties of conducting polymers, potentially leading to advancements in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Electrochemistry
- Electrochemical Cleavage of Azo Bond: The electrochemical behavior of azo compounds related to "4-((2-Methoxyphenyl)amino)benzoic acid" has been extensively studied, revealing insights into the cleavage mechanisms of azo bonds. These studies are crucial for understanding the degradation processes of azo dyes in wastewater treatment, highlighting the environmental applications of this chemical (Mandić, Nigović, & Šimunić, 2004).
Corrosion Inhibition
- Mild Steel Corrosion Control: Research into the use of benzoxazinone derivatives, including those structurally related to "4-((2-Methoxyphenyl)amino)benzoic acid", for corrosion inhibition on mild steel in acidic mediums has shown high efficiency. These studies suggest potential industrial applications in protecting metal surfaces against corrosion (Bentiss et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-11-8-6-10(7-9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCGPXETWLTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methoxyphenyl)amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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